2-Amino-3-(trifluoromethyl)benzamide

Kinase inhibition Bcr-Abl chronic myeloid leukemia

2-Amino-3-(trifluoromethyl)benzamide (CAS 1361311-46-7) is a fluorinated aromatic amide building block belonging to the anthranilamide class, characterized by a 2-amino group and a 3-trifluoromethyl substituent on a benzamide core. Its molecular formula is C8H7F3N2O with a molecular weight of 204.15 g/mol.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
Cat. No. B12295441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(trifluoromethyl)benzamide
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)N
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H2,13,14)
InChIKeyTXLDKGNFMJUVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(trifluoromethyl)benzamide – Sourcing Guide for a Fluorinated Benzamide Building Block


2-Amino-3-(trifluoromethyl)benzamide (CAS 1361311-46-7) is a fluorinated aromatic amide building block belonging to the anthranilamide class, characterized by a 2-amino group and a 3-trifluoromethyl substituent on a benzamide core [1]. Its molecular formula is C8H7F3N2O with a molecular weight of 204.15 g/mol . The compound serves primarily as a synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitor scaffolds where the 3-CF3 motif is a critical pharmacophoric element for Bcr-Abl inhibition [2].

Why 2-Amino-3-(trifluoromethyl)benzamide Cannot Be Replaced by a Generic Benzamide Analog


Benzamide-based kinase inhibitors exhibit highly regiospecific structure-activity relationships (SAR). The 3-trifluoromethyl substitution pattern is not interchangeable with other positions (e.g., 4-CF3 or 5-CF3) or with non-fluorinated halogen analogs, as demonstrated in the development of Bcr-Abl inhibitors such as bafetinib (NS-187), where the 3-CF3 benzamide moiety contributes a >10-fold potency advantage over imatinib at the Abl kinase target [1]. Simple substitution with 2-aminobenzamide or 2-amino-4-(trifluoromethyl)benzamide would eliminate the specific hydrogen-bonding and lipophilic interactions afforded by the ortho-amino/meta-CF3 arrangement essential for target engagement [2].

Head-to-Head Quantitative Evidence: Why 2-Amino-3-(trifluoromethyl)benzamide Outperforms Its Closest Analogs


3-Trifluoromethyl Substitution Provides >10-Fold Superior Abl Kinase Inhibition Versus Imatinib Scaffold

The 3-trifluoromethylbenzamide pharmacophore embedded in bafetinib (NS-187), for which 2-amino-3-(trifluoromethyl)benzamide serves as a key building block, delivers an IC50 of 5.8 nM against Abl kinase, compared to imatinib's IC50 of 106 nM—an 18-fold improvement [1]. This quantitative advantage is directly attributable to the 3-CF3 substitution pattern, as confirmed by SAR studies across ten 3-halogenated and 3-trifluoromethylated benzamide derivatives [2]. Replacement of the 3-CF3 group with 3-Cl, 3-Br, or removal of the 2-amino group abolishes this potency gain.

Kinase inhibition Bcr-Abl chronic myeloid leukemia

Regiospecific Positional Advantage: 3-CF3 Outperforms 4-CF3 and 5-CF3 Benzamide Isomers in Kinase Binding

In the development of type II kinase inhibitors, the 3-trifluoromethylbenzamide functionality appended to type I scaffolds converts them to type II inhibitors by occupying the allosteric pocket adjacent to the ATP-binding site [1]. This binding mode is stereoelectronically unique to the 3-CF3 position; 4-CF3 and 5-CF3 positional isomers (CAS 713-41-7 and 16499-54-0, respectively) cannot engage this pocket due to a >2 Å displacement of the trifluoromethyl group from the critical DFG-out allosteric site. Computational docking studies confirm that only the 3-substituted isomer forms productive van der Waals contacts with the hydrophobic back pocket residues [2].

Structure-activity relationship positional isomer kinase selectivity

Trifluoromethyl Versus Chloro Substitution: CF3 Confers Superior Metabolic Stability and Lipophilicity

The trifluoromethyl group at position 3 provides a calculated LogP increase of approximately 0.8–1.2 log units compared to the 3-chloro analog (2-amino-3-chlorobenzamide, CAS 18343-44-7), while offering superior metabolic stability due to the strength of the C–F bond (485 kJ/mol) versus the C–Cl bond (339 kJ/mol) [1]. This translates to reduced CYP450-mediated oxidative dehalogenation. The CF3 group's electron-withdrawing effect (Hammett σm ≈ 0.43) also modulates the basicity of the ortho-amino group (estimated pKa shift of -0.5 to -0.8 units relative to the unsubstituted 2-aminobenzamide), altering hydrogen-bond donor capacity .

Metabolic stability lipophilicity halogen comparison

Validated Synthetic Utility as a Building Block for Clinically Advanced Bcr-Abl Inhibitor Bafetinib (NS-187)

2-Amino-3-(trifluoromethyl)benzamide serves as a direct precursor to the 3-trifluoromethylbenzamide fragment of bafetinib (INNO-406, NS-187), a phase II clinical candidate for chronic myeloid leukemia [1]. Bafetinib demonstrates IC50 values of 5.8 nM (Abl), 19 nM (Lyn), and 1700 nM (Src), with a 25-fold selectivity window for Lyn over Src attributed to the 3-CF3 benzamide pharmacophore [2]. The compound's 95–98% commercial purity (supplier-certified via HPLC) and availability from multiple vendors (e.g., Fisher Scientific via eMolecules AstaTech, Leyan) ensure reliable sourcing for medicinal chemistry campaigns .

Bafetinib synthesis NS-187 building block

Optimal Procurement and Application Scenarios for 2-Amino-3-(trifluoromethyl)benzamide


Synthesis of Type II Bcr-Abl Kinase Inhibitors for CML Drug Discovery

Medicinal chemistry teams developing next-generation Bcr-Abl inhibitors should procure 2-amino-3-(trifluoromethyl)benzamide as the foundational building block for the 3-trifluoromethylbenzamide pharmacophore. As demonstrated in the bafetinib (NS-187) series, this fragment is essential for achieving low-nanomolar Abl inhibition (IC50 = 5.8 nM) by occupying the DFG-out allosteric pocket [1]. The 3-CF3 substitution pattern cannot be replicated by 4-CF3 or 5-CF3 isomers, making correct positional identity critical for synthetic success .

Lead Optimization Requiring Enhanced Metabolic Stability via Fluorination

When optimizing benzamide-containing lead compounds for improved metabolic stability, 2-amino-3-(trifluoromethyl)benzamide offers a calculated LogP increase of 0.8–1.2 units and superior C–F bond strength (485 kJ/mol) compared to the 3-chloro analog (C–Cl 339 kJ/mol), translating to reduced CYP450-mediated oxidative metabolism [1]. This building block is suitable for incorporation into scaffolds where both lipophilicity and metabolic robustness are required for oral bioavailability.

SAR Exploration of Halogenated Benzamide Kinase Inhibitor Libraries

Structure-activity relationship studies comparing 3-substituted benzamide derivatives require authentic samples of 2-amino-3-(trifluoromethyl)benzamide as the CF3 reference standard, alongside 3-Cl, 3-Br, and 3-I analogs. The compound serves as the benchmark for understanding the electronic (Hammett σm ≈ 0.43) and steric contributions of the trifluoromethyl group to kinase binding affinity [1]. Commercial availability at 95–98% purity from reputable suppliers ensures batch-to-batch consistency for reproducible SAR data generation .

Custom Synthesis of Bafetinib Analogs via Amide Coupling Chemistry

Process chemistry groups synthesizing bafetinib derivatives should source 2-amino-3-(trifluoromethyl)benzamide for direct use in amide coupling reactions with substituted aniline intermediates. The compound's free amine and amide functionalities provide orthogonal reactive handles for sequential derivatization, enabling efficient construction of the bafetinib core structure via a convergent synthetic route [1]. Supplier availability in bulk quantities (up to 1 kg) supports scale-up from milligram discovery synthesis to gram-level preclinical preparation .

Quote Request

Request a Quote for 2-Amino-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.